molecular formula C22H19N3O3 B11304620 N-(1-benzyl-1H-pyrazol-5-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(1-benzyl-1H-pyrazol-5-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11304620
M. Wt: 373.4 g/mol
InChI Key: YVAXLDYFAKSYLF-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-5-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. This compound is characterized by the presence of a pyrazole ring attached to a chromene core, which is further substituted with a benzyl group and a carboxamide moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Attachment of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Synthesis of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a phenol derivative and an α,β-unsaturated carbonyl compound.

    Formation of the Carboxamide Moiety: The carboxamide group can be introduced by reacting the chromene derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-5-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Benzyl chloride, alkyl halides, and various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized chromene derivatives, while reduction may produce reduced pyrazole-chromene compounds.

Scientific Research Applications

N-(1-benzyl-1H-pyrazol-5-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzyl-1H-pyrazol-5-yl)benzamide: A similar compound with a benzamide moiety instead of the chromene core.

    1-Benzyl-1H-pyrazol-5-amine: A related compound with an amine group instead of the carboxamide moiety.

Uniqueness

N-(1-benzyl-1H-pyrazol-5-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a pyrazole ring, chromene core, and carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

N-(2-benzylpyrazol-3-yl)-6,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H19N3O3/c1-14-10-15(2)21-17(11-14)18(26)12-19(28-21)22(27)24-20-8-9-23-25(20)13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,24,27)

InChI Key

YVAXLDYFAKSYLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=NN3CC4=CC=CC=C4)C

Origin of Product

United States

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